

Spectroscopic Showdown: A Comparative Guide to the NMR Data of Substituted Benzoic Acids

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Compound of Interest

Compound Name: **5-Formyl-2-methoxybenzoic acid**

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. This guide provides a comparative analysis of ^1H and ^{13}C NMR data for various substituted benzoic acids, offering a framework for understanding the influence of substituent effects on chemical shifts.

While experimental ^1H and ^{13}C NMR data for **5-Formyl-2-methoxybenzoic acid** are not readily available in public-domain literature, this guide presents data for structurally related analogs to provide valuable comparative insights. The presented data for benzoic acid and its methoxy-substituted derivatives can aid researchers in predicting, interpreting, and verifying the spectra of similar compounds.

Comparative NMR Data Analysis

The following tables summarize the ^1H and ^{13}C NMR spectral data for selected benzoic acid derivatives. These compounds serve as valuable alternatives for understanding the spectroscopic properties of **5-Formyl-2-methoxybenzoic acid** due to their structural similarities. The data highlights how the position and nature of substituents on the benzene ring influence the chemical shifts of protons and carbons.

Table 1: ^1H NMR Data for Benzoic Acid Derivatives (400 MHz, DMSO- d_6)

Compound	Aromatic Protons (δ , ppm)	Methoxy Protons (δ , ppm)	Carboxyl Proton (δ , ppm)
Benzoic Acid	7.95 (d, 2H), 7.63 (t, 1H), 7.52 (t, 2H)	-	~13.0 (br s, 1H)
3-Methoxybenzoic Acid	7.50-7.40 (m, 2H), 7.35 (t, 1H), 7.10 (m, 1H)	3.79 (s, 3H)	~13.0 (br s, 1H)
4-Methoxybenzoic Acid	7.89 (d, J =8.8 Hz, 2H), 6.98 (d, J =8.8 Hz, 2H)	3.82 (s, 3H)	12.75 (s, 1H)
3,4,5-Trimethoxybenzoic Acid[1]	7.25 (s, 2H)[1]	3.84 (s, 6H), 3.74 (s, 3H)[1]	12.95 (s, 1H)[1]

Table 2: ^{13}C NMR Data for Benzoic Acid Derivatives (100 MHz, DMSO-d₆)

Compound	C=O (δ , ppm)	Aromatic C (δ , ppm)	Methoxy C (δ , ppm)
Benzoic Acid	167.7	133.3, 131.2, 129.7, 128.8	-
3-Methoxybenzoic Acid	167.6	159.5, 132.8, 130.1, 122.0, 118.8, 114.6	55.6
4-Methoxybenzoic Acid	167.6	163.4, 131.6, 123.3, 114.1	55.7
3,4,5-Trimethoxybenzoic Acid[1]	167.40[1]	153.11, 141.81, 126.38, 106.98[1]	60.55, 56.35[1]

Experimental Protocols

The following is a general protocol for the acquisition of ^1H and ^{13}C NMR spectra for small organic molecules like the benzoic acid derivatives discussed.

1. Sample Preparation[1]

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and the ready observation of the acidic proton.
- Ensure the sample is fully dissolved. Gentle warming or sonication can be applied if necessary.
- If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (δ 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition

- Insert the NMR tube into the spinner and place it in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which ensures sharp and well-resolved peaks.
- For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, a 30° or 90° pulse is used.
- For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay may be necessary, especially for quaternary carbons, to ensure accurate integration if needed.

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption line shapes.
- Perform baseline correction to ensure a flat baseline across the spectrum.

- Calibrate the chemical shift scale using the solvent residual peak or the internal standard.
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.

Workflow Visualization

The following diagram illustrates the typical workflow for structural elucidation of a small organic molecule using NMR spectroscopy.



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Caption: General workflow for NMR analysis.

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References

- 1. rsc.org [rsc.org]
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